molecular formula C10H12BrNO B13547290 3-(2-Bromobenzyl)azetidin-3-ol

3-(2-Bromobenzyl)azetidin-3-ol

Cat. No.: B13547290
M. Wt: 242.11 g/mol
InChI Key: BSSNSDBSTQQPIQ-UHFFFAOYSA-N
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Description

3-(2-Bromobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12BrNO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzyl)azetidin-3-ol typically involves the reaction of 2-bromobenzyl bromide with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(2-bromobenzyl)azetidin-3-one.

    Reduction: Formation of 3-(2-benzyl)azetidin-3-ol.

    Substitution: Formation of 3-(2-substituted benzyl)azetidin-3-ol derivatives.

Scientific Research Applications

3-(2-Bromobenzyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzyl)azetidin-3-ol is not fully understood. it is believed to interact with biological targets through its azetidine ring and bromobenzyl moiety. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. The bromobenzyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorobenzyl)azetidin-3-ol
  • 3-(2-Fluorobenzyl)azetidin-3-ol
  • 3-(2-Methylbenzyl)azetidin-3-ol

Uniqueness

3-(2-Bromobenzyl)azetidin-3-ol is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2

InChI Key

BSSNSDBSTQQPIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2Br)O

Origin of Product

United States

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